molecular formula C4H4F6O B150346 Hexafluoroisopropyl methyl ether CAS No. 13171-18-1

Hexafluoroisopropyl methyl ether

Cat. No. B150346
CAS RN: 13171-18-1
M. Wt: 182.06 g/mol
InChI Key: VNXYDFNVQBICRO-UHFFFAOYSA-N
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Patent
US06583249B2

Procedure details

Chain transfer agent of structure (1) may also be obtained by reaction of a fluorine containing alcohol R2OH with an alkylating agent of structure R1—L. In one example, reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with dimethyl sulfate in the presence of aqueous sodium hydroxide affords a partially fluorinated ether with the structure (CF3)2CHOCH3, as disclosed in U.S. Pat. No. 3,346,448.
[Compound]
Name
alcohol R2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH:3]([OH:8])[C:4]([F:7])([F:6])[F:5].S(OC)(O[CH3:15])(=O)=O.[OH-].[Na+]>>[CH:3]([O:8][CH3:15])([C:4]([F:7])([F:6])[F:5])[C:2]([F:10])([F:9])[F:1] |f:2.3|

Inputs

Step One
Name
alcohol R2OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.